molecular formula C16H10FN3 B11529995 1-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]quinoline

1-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]quinoline

Cat. No.: B11529995
M. Wt: 263.27 g/mol
InChI Key: YKHRYQSJQRCYTH-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]quinoline is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is characterized by the presence of a triazole ring fused to a quinoline moiety, with a fluorophenyl group attached at the 1-position. The unique structure of this compound imparts it with a range of biological activities, making it a valuable target for drug development and other scientific research applications.

Preparation Methods

The synthesis of 1-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]quinoline typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-chlorocinchoninic acid with hydrazine to form 2-hydrazinocinchoninic acid, which is then reacted with aroylhydrazines to yield the desired triazoloquinoline derivatives . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]quinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.

    Reduction: Reduction reactions can modify the triazole ring, leading to different triazoline derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]quinoline has a wide range of scientific research applications:

Comparison with Similar Compounds

Properties

Molecular Formula

C16H10FN3

Molecular Weight

263.27 g/mol

IUPAC Name

1-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]quinoline

InChI

InChI=1S/C16H10FN3/c17-13-8-5-12(6-9-13)16-19-18-15-10-7-11-3-1-2-4-14(11)20(15)16/h1-10H

InChI Key

YKHRYQSJQRCYTH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=NN=C(N32)C4=CC=C(C=C4)F

Origin of Product

United States

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